4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride
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Overview
Description
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClFNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Reduction: The major product is 4-chloro-2-fluoro-5-aminobenzenesulfonyl chloride.
Oxidation: Oxidation products are less common but may include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nature of the nucleophile. The presence of electron-withdrawing groups like chloro, fluoro, and nitro enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzenesulfonyl chloride: Similar structure but lacks the fluoro substituent.
4-Fluoro-2-nitrobenzenesulfonyl chloride: Similar structure but lacks the chloro substituent.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar structure but the nitro group is in a different position.
Uniqueness
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride is unique due to the combination of chloro, fluoro, and nitro substituents on the benzene ring. This unique combination enhances its reactivity and makes it a valuable reagent in various chemical transformations. The presence of multiple electron-withdrawing groups also increases its electrophilicity, making it more reactive towards nucleophiles compared to similar compounds.
Properties
Molecular Formula |
C6H2Cl2FNO4S |
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Molecular Weight |
274.05 g/mol |
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H |
InChI Key |
CSAHLXATMSKFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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